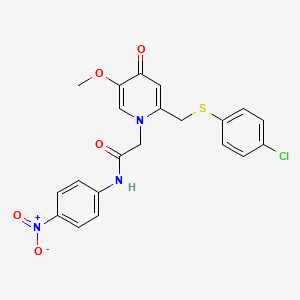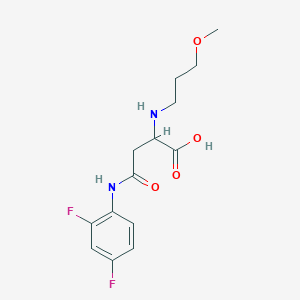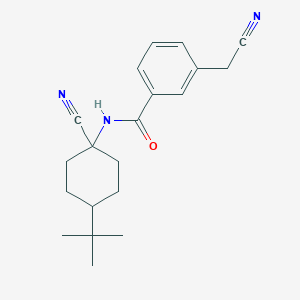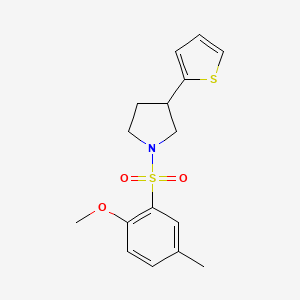![molecular formula C14H11ClN2 B2983005 1-[(3-氯苯基)甲基]苯并咪唑 CAS No. 838880-77-6](/img/structure/B2983005.png)
1-[(3-氯苯基)甲基]苯并咪唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3-Chlorophenyl)methyl]benzimidazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CMI, and it is a benzimidazole derivative that has a chlorine atom attached to the phenyl ring. The compound has attracted the attention of researchers due to its unique chemical properties and potential applications in a variety of fields.
科学研究应用
农业应用
在农业中,苯并咪唑衍生物如多菌灵和戊唑醇已被用于预防和控制植物中的真菌病害。研究重点关注固体脂质纳米粒和聚合物纳米胶囊等载体系统,以持续释放这些杀菌剂。这些系统提供了修改后的释放曲线、降低的环境毒性和提高将活性化合物转移到作用部位的效率等优势 (Campos 等人,2015).
抗菌和抗癌药
苯并咪唑衍生物在医学研究中作为抗菌和抗癌药显示出前景。例如,新型 N-(烷基)-2-苯基-1H-苯并咪唑-5-甲酰胺对包括金黄色葡萄球菌和 MRSA 在内的各种菌株表现出显着的体外抗菌活性,以及对白色念珠菌的抗真菌活性。一种特定化合物表现出与传统抗生素相当的最低抑制浓度 (MIC) 的有效活性 (Göker 等人,2005)。
DNA拓扑异构酶抑制剂
某些 1H-苯并咪唑衍生物已被确定为哺乳动物 DNA 拓扑异构酶 I 的有效抑制剂,DNA 拓扑异构酶 I 是一种对 DNA 复制和细胞分裂至关重要的酶。这一发现对于开发针对癌症和其他疾病的新型治疗剂具有重要意义,其中 DNA 复制调控是一项关键策略 (Alpan 等人,2007).
材料科学与缓蚀
在材料科学领域,苯并咪唑及其衍生物已被探索作为金属的缓蚀剂。使用密度泛函理论 (DFT) 的理论研究强调了苯并咪唑衍生物作为有效缓蚀剂的潜力,提供了对其与金属表面相互作用及其电子特性的见解 (Obot & Obi-Egbedi,2010).
抑制 HIV 复制
新型 3-甲基-1H、3H-噻唑并[3,4-a]苯并咪唑被合成,并发现其在体外显着抑制 HIV-1 复制,而不影响 HIV-2 或猿免疫缺陷病毒。这项研究为开发针对 HIV 的新型抗病毒剂奠定了基础,特定的结构修饰增强了抗病毒活性和降低了细胞毒性 (Chimirri 等人,1998).
作用机制
Target of Action
The primary targets of 1-[(3-Chlorophenyl)methyl]benzimidazole are likely to be similar to those of other benzimidazole derivatives. Benzimidazoles are known to bind to tubulin, a vital part of the cytoskeleton and mitotic spindle . They are selectively toxic towards parasitic nematodes, selectively binding and depolymerizing their tubulins .
Mode of Action
The mode of action of 1-[(3-Chlorophenyl)methyl]benzimidazole is likely to involve its interaction with its targets, leading to changes in the cell. For example, Mebendazole, a benzimidazole derivative, inhibits tubulin polymerization, resulting in the loss of cytoplasmic microtubules .
Biochemical Pathways
The biochemical pathways affected by 1-[(3-Chlorophenyl)methyl]benzimidazole are likely to involve the disruption of microtubule dynamics, affecting various cellular processes. This can lead to cell cycle arrest and ultimately cell death .
Pharmacokinetics
They are metabolized in the liver and excreted in the urine .
Result of Action
The molecular and cellular effects of 1-[(3-Chlorophenyl)methyl]benzimidazole’s action would likely involve the disruption of microtubule dynamics, leading to cell cycle arrest and cell death .
生化分析
Biochemical Properties
Benzimidazole derivatives are known to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific functional groups present in the benzimidazole derivative .
Cellular Effects
Benzimidazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzimidazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzimidazole derivatives are generally stable and do not degrade rapidly .
Dosage Effects in Animal Models
Benzimidazole derivatives have been shown to exhibit dose-dependent effects in animal models .
Metabolic Pathways
Benzimidazole derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .
Transport and Distribution
Benzimidazole derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Benzimidazole derivatives can be directed to specific compartments or organelles based on their targeting signals or post-translational modifications .
属性
IUPAC Name |
1-[(3-chlorophenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2/c15-12-5-3-4-11(8-12)9-17-10-16-13-6-1-2-7-14(13)17/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYIRANSSQXDBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-4-(Dimethylamino)-N-[[5-(1-hydroxyethyl)-6-methylpyridin-2-yl]methyl]but-2-enamide](/img/structure/B2982922.png)


![N-(tert-butyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2982926.png)




![ethyl 2-oxo-2-((2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)acetate](/img/structure/B2982933.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2982939.png)

![2-[(Cyclohexylcarbonyl)amino]benzoic acid](/img/structure/B2982943.png)

![1-(4-Tert-butylbenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2982945.png)